5-Nitro-1,3-benzothiazol-2-amine
Overview
Description
5-Nitro-1,3-benzothiazol-2-amine is a chemical compound with the linear formula C7H5N3O2S . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 5-Nitro-1,3-benzothiazol-2-amine, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of 5-Nitro-1,3-benzothiazol-2-amine is represented by the linear formula C7H5N3O2S . The InChI code for this compound is 1S/C7H5N3O2S/c8-7-5-3-4 (10 (11)12)1-2-6 (5)9-13-7/h1-3H,8H2 .Physical And Chemical Properties Analysis
5-Nitro-1,3-benzothiazol-2-amine is a powder that is stored at room temperature . It has a molecular weight of 195.2 .Scientific Research Applications
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Antibacterial Agents
- Field: Medicinal Chemistry
- Application: Benzothiazole derivatives have shown potential as antibacterial agents .
- Method: These compounds work by inhibiting various bacterial enzymes like dihydroorotase, DNA gyrase, and others .
- Results: The development of these compounds could lead to novel antibiotics to control resistance problems .
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Antimicrobial Properties
- Field: Medicinal Chemistry
- Application: Benzothiazole derivatives have been studied for their antimicrobial properties .
- Method: These compounds were tested against various bacteria and fungi using the serial plate dilution method .
- Results: The specific outcomes of these studies are not detailed in the search results .
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Pharmaceutical Chemistry
- Field: Pharmaceutical Chemistry
- Application: 2-arylbenzothiazoles, a type of benzothiazole derivative, have been found to have a wide range of biological applications .
- Method: Changes in the functional group at the 2nd position of the benzothiazole structure can drastically change the biological activity of the compounds .
- Results: These compounds have shown potential as anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, and other activities .
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Chemical Synthesis
- Field: Chemical Synthesis
- Application: Benzothiazole derivatives are used in the synthesis of various chemical compounds .
- Method: One such method involves the reaction of potassium thiocyanate and substituted anilines in the presence of nano-BF3/SiO2 as a reusable heterogeneous catalyst .
- Results: The resulting 2-amino-substituted benzothiazoles were obtained in high to excellent yields and short reaction times under mild conditions .
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Anti-tubercular Compounds
- Field: Medicinal Chemistry
- Application: Benzothiazole derivatives have been synthesized as potential anti-tubercular compounds .
- Method: Synthesis of these derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
- Results: The newly synthesized molecules showed better inhibition potency against M. tuberculosis compared to standard reference drugs .
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Pharmaceutical Applications
- Field: Pharmaceutical Chemistry
- Application: Benzothiazole derivatives have a wide range of pharmaceutical applications .
- Method: These compounds are used in the development of drugs with diverse biological activities .
- Results: Benzothiazole derivatives have shown potential as anti-bacterial, anti-fungal, anti-oxidant, anti-microbial, anti-proliferative, anti-convulsant, falcipain inhibitors, anti-HIV, anti-parkinson, anti-diabetic, anti-leishmanial, angiogenesis inhibitors, anti-malarial, hypoglycemic activity, anti-inflammatory, endothelial lipase inhibitors, antiepileptic drugs, etc .
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Vulcanization Accelerators
- Field: Industrial Chemistry
- Application: Benzothiazole derivatives are used as vulcanization accelerators .
- Method: These compounds are added to rubber to speed up the vulcanization process .
- Results: The use of these compounds can improve the efficiency of the vulcanization process and the quality of the final product .
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Fluorescence Materials
- Field: Material Science
- Application: Benzothiazole derivatives are used in the creation of fluorescence materials .
- Method: These compounds can be incorporated into various materials to give them fluorescent properties .
- Results: The resulting materials can be used in a variety of applications, including imaging and sensing .
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Electroluminescent Devices
- Field: Electronics
- Application: Benzothiazole derivatives are used in the production of electroluminescent devices .
- Method: These compounds can be used in the fabrication of devices such as light-emitting diodes (LEDs) .
- Results: The use of these compounds can improve the performance and efficiency of these devices .
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Enzyme Inhibitors
- Field: Biochemistry
- Application: Benzothiazole derivatives have been studied as potential enzyme inhibitors .
- Method: These compounds can bind to and inhibit the activity of various enzymes .
- Results: The inhibition of these enzymes can have various effects, depending on the specific enzyme and its role in the body .
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Plant Growth Regulators
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Anti-Inflammatory Agents
- Field: Medicinal Chemistry
- Application: Benzothiazole derivatives have been studied for their anti-inflammatory properties .
- Method: These compounds can inhibit the production of pro-inflammatory cytokines .
- Results: The use of these compounds could potentially lead to new treatments for inflammatory diseases .
Safety And Hazards
properties
IUPAC Name |
5-nitro-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2S/c8-7-9-5-3-4(10(11)12)1-2-6(5)13-7/h1-3H,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FISVWAMPAATJLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373051 | |
Record name | 5-nitro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitro-1,3-benzothiazol-2-amine | |
CAS RN |
73458-39-6 | |
Record name | 5-nitro-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373051 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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